5-Hydroxydecanoic acid

Cardioprotection Ischemia-Reperfusion Injury KATP Channel Pharmacology

Researchers studying ischemic preconditioning require a selective mitoKATP channel blocker-generic KATP blockers like glibenclamide lack subcellular selectivity. 5-Hydroxydecanoic acid (5-HD) is the validated probe: • Selective mitoKATP antagonist (IC50 ~30 μM); spares pancreatic and sarcolemmal KATP channels at standard working concentrations. • Abolishes IPC at 100-500 μM in cardiac, brain, and testis models; pairs with HMR-1098 for channel subtype dissection. • Supplied as free acid or sodium salt; ≥98% purity; shipped under cold chain for stability.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 624-00-0
Cat. No. B1664656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxydecanoic acid
CAS624-00-0
Synonyms5-hydroxydecanoate
5-hydroxydecanoic acid
5-hydroxydecanoic acid, monosodium salt
sodium 5-hydroxydecanoate
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCCC(CCCC(=O)O)O
InChIInChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
InChIKeyLMHJFKYQYDSOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Hydroxydecanoic Acid Overview


5-Hydroxydecanoic acid (5-HD; CAS 624-00-0) is a medium-chain fatty acid derivative that functions as an ATP-sensitive potassium (KATP) channel antagonist [1]. It is widely recognized as a putative inhibitor of the mitochondrial KATP (mitoKATP) channel, a key mediator of ischemic preconditioning in cardiac and other tissues [2]. 5-HD is distinguished by its ability to block KATP channels primarily under ischemic conditions by competing with the ATP binding site, while reportedly sparing pancreatic KATP channels . It also serves as a substrate for mitochondrial outer membrane acyl-CoA synthetase and exhibits antioxidant activity .

Reported mitoKATP channel blocker for ischemic preconditioning model studies
Reported to discriminate mitochondrial from sarcolemmal KATP channel subtypes
Suitable for cardioprotection and cross-tissue preconditioning research workflows

Why Generic 5-HD Substitution Fails


In KATP channel pharmacology, generic substitution is inadvisable because the cellular and functional effects of KATP channel modulators are highly dependent on their subcellular selectivity (mitochondrial vs. sarcolemmal) and their specific chemical structure. 5-Hydroxydecanoic acid (5-HD) exhibits a distinct profile as a mitochondrial KATP (mitoKATP) channel blocker, unlike non-selective blockers such as glibenclamide or sarcolemmal-specific blockers like HMR-1098 [1]. Furthermore, its activity is contingent upon its unique metabolism and interaction with the ATP binding site, meaning that structurally related compounds like decanoic acid or 10-hydroxydecanoic acid cannot replicate its specific pharmacological effects [2]. The following quantitative evidence demonstrates why 5-HD is a non-substitutable tool for dissecting mitoKATP channel function in ischemic preconditioning and cardioprotection.

Non-selective sulfonylureas (e.g., glibenclamide)
May not replicate mitoKATP-specific pathway response; blocks both mitochondrial and sarcolemmal channels, altering endpoint interpretation.
Sarcolemmal-selective blocker HMR-1098
Does not target the mitochondrial channel; reported inability to abolish preconditioning endpoints limits direct substitution in mitoKATP research.
Structural analogs (decanoic acid, 10-hydroxydecanoic acid)
Lack reported ATP-site interaction and metabolic conversion to active CoA thioester; functional profile may not transfer to mitoKATP studies.

Quantitative Differentiation Evidence


Selective mitoKATP vs. sarcKATP Blockade

5-Hydroxydecanoic acid (5-HD) demonstrates differential blockade of cardioprotection. In a rabbit model, cariporide (an NHE inhibitor) reduced infarct size by 90% (1 μM). This protection was completely blocked by 5-HD, a mitoKATP channel blocker, but not by HMR-1098, a selective sarcolemmal KATP (sarcKATP) channel blocker [1]. This head-to-head comparison confirms 5-HD's functional selectivity for the mitochondrial channel over the sarcolemmal channel in an intact tissue model of cardioprotection.

MitoKATP vs. sarcKATP Blockade
Reported comparison
5-HD abolished cariporide-induced infarct size reduction; HMR-1098 had no effect.
Supports mitoKATP pathway interpretation in cardioprotection models.
Rabbit heart ischemia-reperfusion, 30-min global ischemia.
Cardioprotection Ischemia-Reperfusion Injury KATP Channel Pharmacology

Reversal of Ischemic Preconditioning

5-Hydroxydecanoic acid (5-HD) abolishes the cardioprotective effect of ischemic preconditioning (IPC) and the KATP channel opener diazoxide. In a rat model of myocardial ischemia-reperfusion (I/R), IPC reduced infarct size from 45.81% ± 7.91% to 13.34% ± 7.87% (P < 0.001). Treatment with 5-HD reversed this protection, increasing infarct size back to 46.57% ± 5.36%, a level not significantly different from the I/R control (P > 0.05) [1].

Reversal of Ischemic Preconditioning
Reported comparison
5-HD restored infarct size from 13.34% to 46.57%, matching I/R control (P>0.05).
Reverses preconditioning endpoint; consistent with mitoKATP-dependent pathway.
Rat myocardial I/R model, 30-min occlusion/4-h reperfusion.
Ischemic Preconditioning Myocardial Infarction Cardioprotection

ATP-Dependent KATP Channel Inhibition

5-Hydroxydecanoate (5-HD) inhibits sarcolemmal KATP (sarcKATP) channel activity with an IC50 of approximately 30 μM, but this inhibition is conditional upon the presence of ATP [1]. This contrasts with non-selective blockers like glibenclamide which act independently of ATP. The study also found that 5-HD-CoA, a metabolite of 5-HD, does not inhibit the channel, and that in intact myocytes, 5-HD fails to inhibit sarcKATP channels, supporting the hypothesis that its primary physiological target is mitochondrial [1].

ATP-Dependent Channel Inhibition
Reported metric
IC50 ≈ 30 μM (patch-clamp, with ATP)
Conditional inhibition requires ATP; metabolite 5-HD-CoA is inactive.
Inside-out patches, rat ventricular myocytes.
KATP Channel Electrophysiology Patch-Clamp Pharmacology

Selective Block of Fasting-Induced Cardioprotection

5-Hydroxydecanoate (5-HD, 100 μM) differentially affects the cardioprotective and metabolic effects of 24-h fasting. In perfused rat hearts, fasting improved post-ischemic contractile recovery (a measure of cardioprotection), and this effect was abolished by 5-HD [1]. However, the increased glycogenolysis induced by fasting was unaffected by 5-HD, indicating that the compound specifically blocks the mitoKATP channel-mediated pathway of protection without interfering with all metabolic adaptations [1].

Fasting-Induced Cardioprotection Block
Reported comparison
5-HD abolished fasting-induced contractile recovery but did not affect glycogenolysis.
Isolates mitoKATP-mediated functional recovery from metabolic adaptations.
Langendorff-perfused rat hearts, 24-h fasted vs. fed.
Metabolic Cardioprotection Fasting Glycogen Metabolism

Specific mitoKATP Block in Neuronal Cells

In a cellular model of neurotoxicity, 5-hydroxydecanoic acid (5-HD) demonstrates specific blockade of mitochondrial KATP (mitoKATP) channels. Pretreatment of PC12 cells with diazoxide, a mitoKATP opener, protects against rotenone-induced cell death. This protective effect is attenuated by 5-HD, a selective mitoKATP antagonist, but not by HMR-1098, a selective plasma membrane KATP (sarcKATP) antagonist [1]. This confirms that the protection is mediated exclusively through the mitochondrial channel and that 5-HD is the correct tool to block this pathway.

Neuronal mitoKATP Block
Reported comparison
5-HD attenuated diazoxide protection; HMR-1098 had no effect.
Extends mitoKATP selectivity to neuronal cell model endpoints.
PC12 cells, rotenone toxicity assay.
Neuroprotection Mitochondrial Pharmacology Cell Viability

Optimal Research Applications


Discriminating mitoKATP vs. sarcKATP in Cardioprotection

Use 5-HD (e.g., at 100 μM in perfused heart models) as a selective mitoKATP channel blocker to define the role of mitochondrial channels in cardioprotective signaling. Pair with a selective sarcKATP blocker like HMR-1098 to unambiguously separate the contributions of each channel subtype to ischemic pre- and post-conditioning, as demonstrated in rabbit and rat heart models [1][2].

Validating Novel KATP Channel Opener Mechanisms

Employ 5-HD as a pharmacological antagonist to confirm that the protective effects of a novel compound or preconditioning stimulus are mediated through mitoKATP channel opening. If the protective effect is abolished by 5-HD (e.g., 500 μM) but not by a sarcKATP blocker, it indicates a mitochondrial mechanism, as shown with diazoxide and cariporide [1][3].

Investigating Preconditioning in Non-Cardiac Tissues

Utilize 5-HD to explore the role of mitoKATP channels in ischemic preconditioning of organs beyond the heart, such as the brain and testes. The ability of 5-HD to abolish sevoflurane-induced postconditioning in the brain and IPC in the testis supports its use as a cross-tissue probe for mitoKATP channel involvement in endogenous protective mechanisms [4][5].

Application
Selection Property
Validation Focus
MitoKATP vs. sarcKATP discrimination in cardioprotection models
Channel-subtype selectivity profile
Ischemia-reperfusion pathway interpretation
Assessing mitoKATP-mediated protection in novel compound studies
Mitochondrial channel blockade response
MitoKATP-dependent preconditioning pathway assessment
Cross-tissue mitoKATP preconditioning research
Tissue-independent channel inhibition context
Preconditioning endpoint monitoring in brain/testis models

Technical Documentation Hub

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55 linked technical documents
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